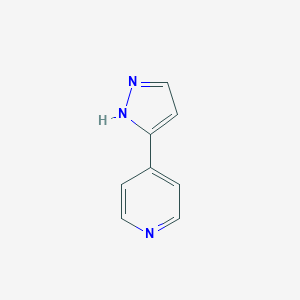

4-(1H-pyrazol-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBRHATXLQPYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585916 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-60-0 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-pyrazol-3-yl)pyridine: A Core Scaffold for JNK Inhibitors

CAS Number: 17784-60-0

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of c-Jun N-terminal kinase (JNK) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, biological activity, and the experimental protocols for its evaluation.

Core Compound Properties

| Property | Value |

| CAS Number | 17784-60-0 |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | This compound |

Biological Significance: A Scaffold for JNK Inhibition

This compound has emerged as a crucial scaffold in the design of inhibitors targeting c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock. The dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.

The development of 4-(pyrazol-3-yl)pyridine derivatives has led to the discovery of potent and selective JNK inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrazole and pyridine rings can significantly influence inhibitory potency and selectivity against different JNK isoforms (JNK1, JNK2, and JNK3).

Quantitative Data: JNK Inhibition by 4-(Pyrazol-3-yl)pyridine Analogs

The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 4-(pyrazol-3-yl)pyridine derivatives against JNK3. These compounds were developed from an earlier pyrimidine series of JNK inhibitors.[1]

| Compound | Structure | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) |

| 12 | 2-Anilino-4-(1H-pyrazol-3-yl)pyridine | 160 | >20,000 |

| 13 | 2-Anilino-5-chloro-4-(1H-pyrazol-3-yl)pyridine | 80 | >20,000 |

| 14 | 2-Anilino-4-(1-methyl-1H-pyrazol-3-yl)pyridine | 260 | >20,000 |

Experimental Protocols

General Synthesis of this compound via Suzuki Coupling

While a specific detailed protocol for the parent compound is noted in the work by Davies et al. (2003), a general and widely applicable method for the synthesis of 4-(pyrazol-3-yl)pyridines involves a Suzuki coupling reaction.[1] This approach offers a versatile route for creating a diverse library of derivatives.

Materials:

-

A suitable halogenated pyridine (e.g., 4-chloropyridine or 4-bromopyridine)

-

A pyrazole boronic acid or boronic ester derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the halogenated pyridine (1.0 eq), the pyrazole boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)pyridine derivative.

In Vitro JNK Kinase Activity Assay (Non-Radioactive)

This protocol describes a general method for measuring JNK activity using an antibody-based detection of a phosphorylated substrate, such as a c-Jun fusion protein.

Materials:

-

Active JNK enzyme (JNK1, JNK2, or JNK3)

-

c-Jun fusion protein (e.g., GST-c-Jun) immobilized on agarose beads

-

Kinase assay buffer (containing MgCl₂, ATP, and other necessary components)

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Phospho-c-Jun specific antibody (e.g., anti-phospho-c-Jun (Ser63))

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Microplate reader for luminescence detection

Procedure:

-

Immunoprecipitation of JNK: Incubate cell lysates containing the JNK enzyme with the c-Jun fusion protein-agarose beads to pull down the kinase.

-

Kinase Reaction: a. Wash the beads to remove non-specific binding. b. Resuspend the beads in kinase assay buffer. c. Add the test compound at various concentrations (typically in a serial dilution). d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection of Phosphorylation: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary phospho-c-Jun specific antibody. d. Wash the membrane and incubate with the secondary antibody. e. Add the chemiluminescent substrate and detect the signal using a microplate reader or imaging system.

-

Data Analysis: a. Quantify the luminescent signal for each concentration of the test compound. b. Plot the percentage of inhibition against the compound concentration. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the JNK activity by 50%.

Mandatory Visualizations

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. External stimuli, such as inflammatory cytokines or environmental stress, activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

Caption: The JNK signaling cascade and the point of intervention for this compound inhibitors.

Experimental Workflow for Inhibitor Evaluation

The process of identifying and characterizing novel kinase inhibitors, such as derivatives of this compound, follows a structured workflow. This begins with the chemical synthesis of the compound, followed by its purification and characterization. The biological evaluation then proceeds with in vitro kinase assays to determine the inhibitory potency (IC₅₀).

Caption: A logical workflow for the synthesis and biological evaluation of this compound analogs as kinase inhibitors.

References

The Ascendant Therapeutic Potential of 4-(1H-Pyrazol-3-yl)Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant biological activity of this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

c-Jun N-terminal Kinase (JNK) Inhibition

Several this compound derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key players in stress-induced signaling pathways. The JNK signaling cascade is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.

Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade that can be activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The core of the pathway involves a series of phosphorylations, culminating in the activation of JNK, which then phosphorylates a range of downstream transcription factors, most notably c-Jun.

Quantitative Data: JNK Inhibition

The inhibitory activity of this compound derivatives against JNK is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | JNK Isoform | IC50 (nM) | Reference |

| 1 | JNK3 | 160 | [1] |

| 2 | JNK1 | 900 | [1] |

| 3 | JNK2 | 620 | [1] |

| 4 | JNK3 | 630 | [1] |

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Inhibition

More recently, this compound derivatives have been investigated as inhibitors of the DYRK family of kinases, particularly DYRK1A and DYRK1B. These kinases are involved in a wide array of cellular functions, including cell cycle regulation, neuronal development, and signal transduction. Overexpression of DYRK1A is implicated in the pathology of Down syndrome and certain cancers.

Signaling Pathway

DYRK1A and DYRK1B are known to phosphorylate a variety of substrates, influencing their stability and activity. For instance, DYRK1A can phosphorylate cyclin D1, leading to its degradation and subsequent cell cycle arrest. Inhibition of DYRK1A/1B can therefore promote cell cycle progression.

Quantitative Data: DYRK1A/1B Inhibition

The following table summarizes the IC50 values of representative this compound derivatives against DYRK1A and DYRK1B.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 5 | DYRK1B | 3 | [1] |

| 6 | DYRK1A | 11000 | [2] |

Anticancer Activity

The kinase inhibitory properties of this compound derivatives translate into significant anticancer activity against various cancer cell lines. By targeting kinases that are often overactive in cancer cells, these compounds can inhibit cell proliferation, induce apoptosis, and prevent tumor growth.

Quantitative Data: Anticancer Activity

The anticancer efficacy is commonly assessed by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50) or the concentration that kills 50% of the cells (IC50) using assays such as the MTT assay.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 7 | HCT116 (Colon) | 1.6 | [1] |

| 8 | K562 (Leukemia) | 1.28 | [3] |

| 9 | A549 (Lung) | >20 | [1] |

Anti-inflammatory Activity

The inhibition of pro-inflammatory signaling pathways, such as the JNK pathway, suggests that this compound derivatives possess anti-inflammatory properties. While specific quantitative data for this scaffold is limited, the broader class of pyrazole derivatives has been extensively studied for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Bipyrazole Derivative | COX-2 | 11.6 | [4] |

| Triarylpyrazole Derivative | COX-2 | 0.74 | [4] |

| Benzothiophen-2-yl pyrazole | COX-2 | (SI=344.56) | [4] |

Experimental Protocols

General Synthesis of the this compound Core

A common synthetic route to the this compound core involves a Suzuki coupling reaction.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-(1H-pyrazol-3-yl)pyridine, a key heterocyclic building block in medicinal chemistry. The document outlines its three-dimensional structure derived from X-ray crystallography, discusses its conformational dynamics based on computational studies of related systems, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it contextualizes the relevance of this scaffold in drug discovery by examining the role of its derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.

Molecular Structure

The definitive three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction of its co-crystal with terephthalic acid and water (2/1/2).[1] This analysis provides precise data on bond lengths, bond angles, and the overall geometry of the molecule.

The crystal structure of the co-crystal, 2C₈H₇N₃·C₈H₆O₄·2H₂O, was determined to be in the triclinic space group P-1.[1] The asymmetric unit contains one molecule of this compound, half a molecule of terephthalic acid, and one water molecule.[1]

Table 1: Crystal Data and Structure Refinement for 2(C₈H₇N₃)·(C₈H₆O₄)·2(H₂O) [1]

| Parameter | Value |

| Empirical formula | C₂₄H₂₄N₆O₆ |

| Formula weight | 492.49 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.8364 (14) Å, α = 67.52 (3)° |

| b = 9.5308 (19) Å, β = 71.22 (3)° | |

| c = 10.131 (2) Å, γ = 78.10 (3)° | |

| Volume | 574.9 (2) ų |

| Z | 1 |

| Density (calculated) | 1.421 Mg/m³ |

| Absorption coefficient | 0.106 mm⁻¹ |

| F(000) | 258 |

| Crystal size | 0.32 x 0.25 x 0.18 mm |

| Theta range for data collection | 2.76 to 25.00° |

| Reflections collected | 5041 |

| Independent reflections | 2024 [R(int) = 0.0541] |

| Final R indices [I>2sigma(I)] | R1 = 0.0643, wR2 = 0.1284 |

| R indices (all data) | R1 = 0.1135, wR2 = 0.1485 |

The crystallographic study reveals that the pyridine and pyrazole rings are nearly coplanar. This planarity is a key feature of the molecule's solid-state conformation. Detailed bond lengths and angles for the this compound molecule within this crystal structure are available in the supplementary information of the published crystallographic study (Tan et al., 2012). For the purpose of this guide, representative bond lengths and angles for pyrazole and pyridine rings from similar structures are provided for context.

Table 2: Representative Bond Lengths and Angles

| Bond/Angle | Typical Length (Å) / Angle (°) | Reference System |

| Pyrazole N-N | ~1.35 | Pyridazine Derivatives[2] |

| Pyrazole C-N | ~1.34 - 1.38 | Pyridazine Derivatives[2] |

| Pyrazole C-C | ~1.38 - 1.40 | Pyridazine Derivatives[2] |

| Pyridine C-N | ~1.34 | Pyridine Derivatives[3] |

| Pyridine C-C | ~1.39 | Pyridine Derivatives[3] |

| Pyrazole Ring Angles | ~104 - 111° | Pyridazine Derivatives[2] |

| Pyridine Ring Angles | ~117 - 124° | Pyridine Derivatives[3] |

Molecular Conformation

The conformation of this compound is primarily defined by the dihedral angle between the pyridine and pyrazole rings. This rotation around the C-C single bond connecting the two rings determines the overall shape of the molecule.

In the crystalline state, the dihedral angle between the pyridine and pyrazole rings is a mere 4.69 (9)°.[1] This near-coplanar arrangement is likely stabilized by the intermolecular hydrogen bonding and crystal packing forces present in the co-crystal.

While a specific computational study for the rotational barrier of this compound is not available in the reviewed literature, density functional theory (DFT) calculations on similar bi-heterocyclic systems provide insight into its likely conformational preferences in the gas phase and in solution.

For molecules with a single rotatable dihedral angle, the internal rotational barrier can be investigated to understand the stability of different conformers. The near-planar conformation observed in the solid state is one of the possible low-energy states. However, in the absence of crystal packing forces, a non-planar (twisted) conformation might also be a stable energy minimum. The rotational barrier between these conformers is expected to be relatively low, allowing for dynamic interconversion in solution. The exact energy landscape would be influenced by a combination of steric hindrance between the ortho-hydrogens of the two rings and the extent of π-conjugation across the inter-ring bond, which favors planarity.

Caption: Workflow for determining molecular conformation.

Experimental Protocols

The synthesis of this compound has been reported, following a multi-step procedure. The following is a representative protocol adapted from the literature, specifically referencing the method of Davies et al. (2003) as cited in the crystallographic study.[1]

Caption: Synthetic route to this compound.

Detailed Protocol:

-

Step 1: Synthesis of 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one. To a solution of sodium ethoxide in ethanol, 4-methylpyridine is added, followed by the dropwise addition of ethyl trifluoroacetate at room temperature. The reaction mixture is stirred for several hours, after which it is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the intermediate diketone.

-

Step 2: Synthesis of this compound. The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and can be collected by filtration, washed, and dried to afford this compound.

The following is a general protocol for obtaining single-crystal X-ray diffraction data, based on the methodology used for the co-crystal of this compound.[1]

-

Crystal Growth: Colorless crystals of the co-crystal were grown by slow evaporation of an aqueous solution containing terephthalic acid, sodium hydroxide, and this compound over a period of four weeks at room temperature.[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer. For the reported structure, a Rigaku SCXmini diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used.[1] Data is collected at a controlled temperature (293 K in this case) by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of the title compound's co-crystal, SHELXS97 and SHELXL97 software were used for structure solution and refinement, respectively.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H, C6-H | ~8.5 - 8.8 (d) | ~150 |

| Pyridine C3-H, C5-H | ~7.5 - 7.8 (d) | ~120 |

| Pyrazole C4-H | ~6.5 - 6.8 (d) | ~105 - 110 |

| Pyrazole C5-H | ~7.8 - 8.1 (d) | ~130 - 135 |

| Pyrazole N-H | >10 (broad s) | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region).

Relevance in Drug Development: JNK Signaling Pathway

Derivatives of this compound have been investigated as potent inhibitors of c-Jun N-terminal kinases (JNKs).[][5] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell differentiation. Its dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

The JNK pathway is a three-tiered kinase cascade. It is initiated by various stress stimuli, which activate a MAP kinase kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates JNK. Activated JNK can then translocate to the nucleus to phosphorylate transcription factors, such as c-Jun, leading to changes in gene expression.

Caption: JNK signaling cascade and point of inhibition.

Many small-molecule JNK inhibitors, including those based on the pyrazole-pyridine scaffold, are ATP-competitive.[6] They bind to the ATP-binding pocket of the JNK enzyme, preventing the binding of ATP and thus inhibiting the phosphorylation of downstream substrates like c-Jun. The this compound core serves as a rigid scaffold that can be functionalized to optimize binding affinity and selectivity for the different JNK isoforms. The near-planar structure of the core allows for favorable π-stacking interactions within the kinase active site.

References

- 1. This compound–terephthalic acid–water (2/1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Pyrazolylpyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications

An in-depth exploration into the history, synthesis, and biological significance of pyrazolylpyridine compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrazolylpyridine compounds, a class of heterocyclic molecules featuring both a pyrazole and a pyridine ring, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and ability to interact with a wide range of biological targets have led to their investigation and development for a multitude of therapeutic applications. This technical guide provides a detailed overview of the discovery and history of these compounds, a chronological account of the evolution of their synthetic methodologies, and a comprehensive summary of their roles as modulators of key signaling pathways, supported by quantitative data and detailed experimental protocols.

A Historical Journey: The Discovery of Pyrazolylpyridines

The genesis of pyrazolylpyridine chemistry can be traced back to the early 20th century with the synthesis of fused pyrazolopyridine systems. A significant early milestone was the synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine by Ortoleva in 1908[1]. However, the exploration of non-fused pyrazolylpyridines, where the two rings are directly linked, gained significant momentum much later. A pivotal moment in the history of these specific compounds was the first reported synthesis of 2-(1H-pyrazol-3(5)-yl)pyridine by Brunner and Scheck in 1992[2]. Their work, which involved the condensation of 2-acetylpyridine with N,N-dimethylformamide diethyl acetal followed by cyclization with hydrazine, laid the groundwork for the synthesis of a new class of bidentate ligands and pharmacologically active molecules[2].

The early interest in pyrazolylpyridines was largely driven by their potential as ligands in coordination chemistry, owing to the presence of two nitrogen atoms capable of chelating metal ions[3][4][5][6][7]. This application paved the way for their use in catalysis and materials science. Subsequently, the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, further propelled the development of pyrazolylpyridine-based compounds in drug discovery. The pyrazole moiety, with its unique electronic and steric properties, was recognized as a viable bioisostere for the pyridine ring, leading to the design of novel therapeutic agents with improved pharmacological profiles.

The Evolving Landscape of Synthesis

The synthetic strategies for preparing pyrazolylpyridine compounds have evolved significantly since their initial discovery, moving from classical condensation reactions to more sophisticated and efficient cross-coupling methodologies.

Foundational Synthetic Approaches: Condensation Reactions

The seminal synthesis by Brunner and Scheck exemplified the classical approach to constructing the pyrazole ring onto a pyridine scaffold. This method involves the reaction of a pyridine derivative containing a suitable precursor moiety with a hydrazine derivative.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine via Condensation [8]

-

Step 1: Formation of the Enaminone Intermediate. A solution of 2-acetylpyridine and N,N-dimethylformamide diethyl acetal in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

-

Step 2: Cyclization with Hydrazine. The crude enaminone is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is then heated at 60°C for 0.5 hours[8]. After cooling to room temperature, the solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to afford 2-(1H-pyrazol-3-yl)pyridine[8].

A similar condensation approach can be utilized for the synthesis of 2,6-di(pyrazol-1-yl)pyridine, starting from 2,6-diacetylpyridine[2].

Modern Synthetic Era: Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrazolylpyridines, offering greater flexibility, efficiency, and functional group tolerance. The Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of the C-C bond between the pyrazole and pyridine rings.

Experimental Protocol: Synthesis of Aryl-Substituted Pyrazolylpyridines via Suzuki-Miyaura Coupling [9][10][11]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the halo-substituted pyrazolylpyridine (e.g., a bromo-pyrazolylpyridine), the corresponding aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are combined in a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)[9][11].

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120°C) and stirred for a specified period, with the progress monitored by TLC or LC-MS[9].

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted. The crude product is then purified by column chromatography to yield the desired aryl-substituted pyrazolylpyridine.

The Buchwald-Hartwig amination is another important cross-coupling reaction that has been employed for the synthesis of N-aryl pyrazolylpyridine derivatives, enabling the formation of a C-N bond between the pyrazole nitrogen and an aryl halide.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Applications and Modulation of Signaling Pathways

Pyrazolylpyridine derivatives have demonstrated a wide array of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors. These compounds have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis[8][12]. Dysregulation of this pathway is frequently observed in various cancers and inflammatory diseases[8][13]. Several pyrazolylpyridine-based compounds have been developed as potent inhibitors of JAK kinases.

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazolylpyridine compounds.

Table 1: Inhibitory Activity of Pyrazolylpyridine Derivatives against JAK Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [14] |

| Tofacitinib | JAK3, JAK1, JAK2 | 1, 112, 20 | [14] |

| Cerdulatinib | JAK1, JAK2, JAK3, TYK2 | 12, 6, 8, 0.5 | [2] |

| Oclacitinib | JAK family | 10-99 | [2] |

| Pyridone 6 | JAK2, TYK2, JAK3, JAK1 | 1, 1, 5, 15 | [2] |

| XL019 | JAK2 | 2.2 | [2] |

| BMS-911543 | JAK2 | 1.1 | [2] |

| Compound 12b | JAK1 | (10- to 20-fold selectivity over JAK2) | [15] |

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway plays a pivotal role in inflammatory responses and cellular stress[6][16]. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers. Pyrazole-based compounds, including pyrazolylpyridines, have been extensively investigated as p38 MAPK inhibitors[17][18][19][20].

Caption: Pyrazolylpyridine-mediated inhibition of the p38 MAPK signaling pathway.

Table 2: Inhibitory Activity of Pyrazole and Pyrazolylpyridine Derivatives against p38 MAPK

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| p38 MAPK inhibitor | p38 MAP kinase | 35 | [21] |

| Compound 12l | p38α MAPK | 36 | [18] |

| SB 203580 (reference) | p38α MAPK | 43 | [18] |

| Nicotinonitrile-benzofuran hybrid (6f) | p38α MAP kinase | 40 | [18] |

Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway[22][23]. Pyrazolylpyridine derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key receptor in this pathway[16][24][25][26].

Caption: Inhibition of the VEGFR signaling pathway by pyrazolylpyridine compounds.

Table 3: Inhibitory Activity of Pyrazolylpyridine Derivatives against VEGFR-2

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 3d | VEGFR-2 | 0.102 | [24][27] |

| Compound 3e | VEGFR-2 | 0.418 | [24][27] |

| Compound 3f | VEGFR-2 | 0.115 | [24][27] |

| Compound 4a | VEGFR-2 | 0.327 | [24][27] |

| Compound 6b | VEGFR-2 | 0.2 | [16] |

| Compound 5a | VEGFR-2 | 0.267 | [16] |

| Compound 4a (different study) | VEGFR-2 | 0.55 | [16] |

| Compound 10 | VEGFR-2 | 0.12 | [25] |

| Compound 8 | VEGFR-2 | 0.13 | [25] |

| Compound 9 | VEGFR-2 | 0.13 | [25] |

| Sorafenib (reference) | VEGFR-2 | 0.10 | [25] |

Conclusion and Future Perspectives

The journey of pyrazolylpyridine compounds, from their early beginnings in coordination chemistry to their current prominence in medicinal chemistry, underscores their remarkable versatility. The evolution of synthetic methodologies has enabled the creation of vast libraries of these compounds, facilitating extensive structure-activity relationship studies and the identification of potent and selective inhibitors of key biological targets. The success of pyrazolylpyridine-based kinase inhibitors in preclinical and clinical studies highlights their immense therapeutic potential, particularly in the treatment of cancer and inflammatory disorders.

Future research in this field is likely to focus on the development of next-generation pyrazolylpyridine derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel therapeutic targets beyond kinases, and the application of these compounds in emerging areas such as chemical biology and diagnostics, will undoubtedly continue to expand the impact of this remarkable class of heterocyclic compounds. The rich history and dynamic evolution of pyrazolylpyridine chemistry provide a solid foundation for continued innovation and the development of new and effective medicines.

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. abmole.com [abmole.com]

- 13. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p38 MAPK Inhibitor | CymitQuimica [cymitquimica.com]

- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of 4-(1H-pyrazol-3-yl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(1H-pyrazol-3-yl)pyridine hydrochloride, a key building block in pharmaceutical and agrochemical research.[1] While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies for determining its solubility and stability profiles. The hydrochloride salt form is noted to generally enhance solubility and stability, making it advantageous for formulation and handling.[2] This guide details experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation, photostability, and solid-state stability studies, providing a framework for its characterization.

Introduction

This compound hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its structural features, combining both a pyridine and a pyrazole ring, allow for diverse biological interactions. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount for drug development, influencing bioavailability, formulation, and storage. Pyrazole derivatives are recognized for their metabolic stability, a desirable trait in drug candidates.

Physicochemical Properties

While specific data for this compound hydrochloride is limited, the properties of the parent pyridine hydrochloride can offer some insights. Pyridine hydrochloride is known to be highly soluble in water and soluble in ethanol.[3][4][5] It is also described as being hygroscopic.[4][6]

Solubility Profile

The solubility of an API is a critical factor in its absorption and bioavailability. The hydrochloride salt of a compound is generally formulated to improve its aqueous solubility.[2] The following tables provide a template for the types of solubility data that are essential for characterization.

Table 1: Thermodynamic Solubility of this compound hydrochloride

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data not available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Shake-Flask |

Table 2: Kinetic Solubility of this compound hydrochloride

| Solvent System | Temperature (°C) | Solubility (µM) | Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | High-Throughput Screening |

Stability Profile

Stability testing is crucial to ensure that the API maintains its quality, safety, and efficacy over time. Pyrazole derivatives are noted for their good photostability and thermostability.

Table 3: Solid-State Stability of this compound hydrochloride

| Condition | Duration | Observations | Degradation Products |

| 40°C / 75% RH | 6 months | Data not available | Data not available |

| 25°C / 60% RH | 12 months | Data not available | Data not available |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |

Table 4: Solution-State Stability (Forced Degradation) of this compound hydrochloride

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |

| Thermal | 60°C in Water | 24 h | 60 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound hydrochloride.

Thermodynamic Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the compound in various solvents.

-

Materials: this compound hydrochloride, selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl), analytical balance, vials, orbital shaker, centrifugation tubes, HPLC-UV system.

-

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the samples to stand to let the undissolved particles settle.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method.

-

Calculate the solubility in mg/mL.

-

Kinetic Solubility

-

Objective: To determine the solubility of the compound from a DMSO stock solution in an aqueous buffer, often used in high-throughput screening.

-

Materials: this compound hydrochloride, DMSO, aqueous buffer (e.g., PBS pH 7.4), multi-well plates, plate shaker, plate reader (nephelometry or UV-Vis).

-

Procedure:

-

Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to the wells of a multi-well plate.

-

Add the aqueous buffer to each well to achieve the desired final concentrations.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration or centrifugation.

-

Forced Degradation Studies

-

Objective: To identify potential degradation products and pathways under stress conditions.

-

Materials: this compound hydrochloride, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, purified water, HPLC-MS system.

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set time.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a set time.

-

Thermal Degradation: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C) for a set time.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-MS method to quantify the parent compound and identify degradation products.

-

Photostability Testing

-

Objective: To evaluate the stability of the compound when exposed to light.

-

Materials: this compound hydrochloride, photostability chamber, transparent and light-resistant containers, HPLC-UV system.

-

Procedure:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC-UV to determine the extent of degradation.

-

Solid-State Stability

-

Objective: To assess the stability of the solid form of the compound under accelerated and long-term storage conditions.

-

Materials: this compound hydrochloride, stability chambers, appropriate containers.

-

Procedure:

-

Store the compound in controlled environment chambers at specified temperature and relative humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

-

Analyze the samples for appearance, assay, degradation products, and potentially other parameters like water content and crystal form.

-

Visualizations

The following diagrams illustrate typical workflows and relationships relevant to the solubility and stability testing of this compound hydrochloride.

Caption: Experimental workflow for solubility and stability testing.

References

Pyrazole-Containing Kinase Inhibitors: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a wide range of protein kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. This technical guide provides an in-depth review of prominent pyrazole-containing kinase inhibitors, focusing on their mechanism of action, pharmacological data, and the experimental methodologies used in their characterization.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other disorders. Pyrazole-containing compounds have proven to be particularly successful in this arena due to their ability to act as bioisosteres of the adenine ring of ATP, effectively competing for the enzyme's active site.[1] Several pyrazole-based kinase inhibitors have received FDA approval and are now in clinical use, including Crizotinib, Ruxolitinib, and Erdafitinib.[2]

Key Pyrazole-Containing Kinase Inhibitors: A Closer Look

This section details the pharmacology of three exemplary FDA-approved pyrazole-containing kinase inhibitors, highlighting their target kinases, quantitative inhibitory data, and clinical applications.

Crizotinib: A Multi-Targeted Inhibitor of ALK, ROS1, and MET

Crizotinib is a potent oral inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the Mesenchymal-Epithelial Transition (MET) factor.[2][3][4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][5] The EML4-ALK fusion protein, for instance, leads to constitutive kinase activity, driving tumor growth.[2] Crizotinib binds to the ATP-binding pocket of these kinases, blocking downstream signaling pathways crucial for cell growth and survival.[2][4]

Table 1: Pharmacological Data for Crizotinib

| Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |

| ALK | 24 | Inhibition of NPM-ALK phosphorylation in KARPAS-299 and SU-DHL-1 cells | [6] |

| c-Met | 5-20 | Inhibition of c-Met-dependent proliferation, migration, and invasion | [6] |

Ruxolitinib: A JAK1/JAK2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[7][8] These kinases are central to the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[9][10] Dysregulation of this pathway is a key driver of myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, for which Ruxolitinib is an approved therapy.[7][11] By inhibiting JAK1 and JAK2, Ruxolitinib dampens the downstream signaling cascade, reducing the production of pro-inflammatory cytokines and controlling abnormal cell growth.[8][11]

Table 2: Pharmacological Data for Ruxolitinib

| Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |

| JAK1 | 3.3 | Enzymatic Assay | [11] |

| JAK2 | 2.8 | Enzymatic Assay | [11] |

| JAK3 | 428 | Enzymatic Assay | [11] |

| TYK2 | 19 | Enzymatic Assay | [11] |

Erdafitinib: A Pan-FGFR Inhibitor for Urothelial Carcinoma

Erdafitinib is a potent, orally bioavailable inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases (FGFR1-4).[1][12] Aberrant FGFR signaling, through mutations, fusions, or amplifications, is implicated in the pathogenesis of various cancers, including urothelial carcinoma.[1][13] Erdafitinib is approved for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[14][15] It inhibits FGFR phosphorylation and downstream signaling, leading to decreased tumor cell viability.[14]

Table 3: Pharmacological Data for Erdafitinib

| Target Kinase | IC50 (nmol/L) | Assay Type | Reference |

| FGFR1 | 1.2 | Time-Resolved Fluorescence Assay | [12] |

| FGFR2 | 2.5 | Time-Resolved Fluorescence Assay | [12] |

| FGFR3 | 3.0 | Time-Resolved Fluorescence Assay | [12] |

| FGFR4 | 5.7 | Time-Resolved Fluorescence Assay | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks targeted by these inhibitors is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for inhibitor characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib - Wikipedia [en.wikipedia.org]

- 6. Crizotinib | Cell Signaling Technology [cellsignal.com]

- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. PathWhiz [pathbank.org]

- 10. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 11. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]

- 13. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]

- 15. Erdafitinib - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-pyrazol-3-yl)pyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile method is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecules, including biaryl and heteroaryl structures which are prevalent in biologically active compounds. This application note provides a detailed protocol for the synthesis of 4-(1H-pyrazol-3-yl)pyridine, a valuable scaffold in medicinal chemistry, utilizing a palladium-catalyzed Suzuki coupling reaction. The described methodology is optimized for efficiency and is applicable to a range of substituted pyrazole and pyridine derivatives.

Principle of the Method

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of a pyrazole-based organoboron reagent with a halogenated pyridine, or vice versa. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the desired biaryl product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling reaction to synthesize this compound. The specific quantities and reaction parameters may require optimization based on the specific substrates and available laboratory equipment.

Materials:

-

Starting Materials:

-

3-Bromo-1H-pyrazole or 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

4-Pyridylboronic acid or 4-bromopyridine

-

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

-

Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

-

Solvent: 1,4-Dioxane, toluene, or dimethylformamide (DMF) with water

-

Reagents for Workup and Purification: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography

Equipment:

-

Schlenk flask or round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling synthesis of this compound and analogous heteroaryl compounds, compiled from various literature sources.[1][2][3][4][5]

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyrazole | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 95-100 | 8 | 86[5] |

| 2 | 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86[4] |

| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 8 | 86[3] |

| 4 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole | Aryl boronic acids | Pd(OAc)₂ (10) / CsF | DMF | 95-100 | - | 92[5] | |

| 5 | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | - | - | - | - | -[2] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound and its derivatives. The protocol described provides a robust starting point for researchers, with key parameters that can be optimized to achieve high yields and purity. The versatility of this reaction allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings, making it an invaluable tool in the discovery and development of novel therapeutic agents. Careful selection of the catalyst, base, and solvent system is paramount to the success of the synthesis.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

Application Notes and Protocols: Stille Coupling for Pyrazole Ring Introduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its significance in medicinal chemistry and drug development is underscored by its tolerance for a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[1][2] This makes it an ideal strategy for the synthesis of complex heterocyclic scaffolds, such as pyrazoles, which are privileged structures in numerous pharmacologically active compounds.

These application notes provide detailed protocols and optimized conditions for the introduction of pyrazole rings using the Stille coupling reaction. Both conventional heating and microwave-assisted methods are presented, offering flexibility for various laboratory setups and synthetic strategies. The provided data will assist researchers in selecting the optimal conditions for coupling either a halopyrazole with an organostannane or a pyrazolylstannane with an organic halide.

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst oxidative adds to the organic halide (e.g., bromopyrazole), forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent exchanges its organic group (e.g., vinyl, aryl) with the halide on the palladium complex. This step is often rate-limiting but can be accelerated by additives.

-

Reductive Elimination: The newly formed diorganopalladium complex eliminates the final coupled product (e.g., vinyl-pyrazole), regenerating the Pd(0) catalyst, which re-enters the cycle.

References

Application Notes and Protocols: 4-(1H-pyrazol-3-yl)pyridine as a JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[1][2] Three main JNK isoforms have been identified: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a compelling therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4] The 4-(1H-pyrazol-3-yl)pyridine scaffold has emerged as a promising chemotype for the development of potent and selective JNK inhibitors. This document provides detailed application notes and protocols for researchers utilizing this compound and its derivatives as JNK inhibitors.

JNK Signaling Pathway and Point of Inhibition

Stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress, activate a kinase cascade that leads to the phosphorylation and activation of JNKs.[5][6][7] Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun on serine residues 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and inflammation. This compound-based inhibitors are designed to competitively bind to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream targets.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a selection of 4-(pyrazol-3-yl)-pyridine derivatives against JNK3 and the related p38 kinase, highlighting their potency and selectivity. Data is derived from Noel et al., 2011.[3]

| Compound | Modifications | JNK3 IC50 (nM) | p38 IC50 (µM) |

| 12 | R1=H, X=H | 160 | >20 |

| 13 | R1=H, X=Cl | 80 | >20 |

| 14 | R1=Me, X=Cl | 120 | >20 |

Experimental Protocols

Protocol 1: In Vitro Biochemical JNK Kinase Assay

This protocol describes a method to determine the IC50 value of a this compound derivative against a specific JNK isoform.

Materials:

-

Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

JNK substrate (e.g., GST-c-Jun)

-

This compound test compound

-

DMSO (for compound dilution)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, anti-phospho-c-Jun antibody)

-

Plate reader or Western blot imaging system

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a multi-well plate, add the JNK enzyme and the diluted test compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Kinase Reaction Initiation: Add a mixture of the JNK substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific JNK isoform.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction. Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer, followed by Western blot analysis using a phospho-specific c-Jun antibody.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for JNK Inhibition

This protocol assesses the ability of a this compound derivative to inhibit JNK signaling in a cellular context by measuring the phosphorylation of endogenous c-Jun.

Materials:

-

Relevant cell line (e.g., neuronal cells like SH-SY5Y for JNK3 studies)

-

Cell culture medium and supplements

-

This compound test compound

-

JNK pathway activator (e.g., Anisomycin, UV-C light)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat the cells with various concentrations of the this compound compound or vehicle control for 1-2 hours.

-

JNK Pathway Stimulation: Induce JNK pathway activation by treating the cells with a stimulus such as Anisomycin for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

Concluding Remarks

The this compound class of compounds represents a valuable tool for investigating the role of JNK, particularly JNK3, in various physiological and pathological processes. The protocols outlined in this document provide a framework for the in vitro and cell-based characterization of these inhibitors. Further in vivo studies in relevant animal models of neurodegenerative diseases are warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. JNK Kinase Assay [whitelabs.org]

Application Notes and Protocols for N-Alkylation of 4-(1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 4-(1H-pyrazol-3-yl)pyridine, a key synthetic transformation for the derivatization of this important heterocyclic scaffold. Pyrazole and pyridine moieties are prevalent in medicinal chemistry, and modification of the pyrazole nitrogen allows for the modulation of physicochemical and pharmacological properties of the resulting compounds.

The N-alkylation of the unsymmetrical this compound can lead to two regioisomeric products: the N1-alkylated and the N2-alkylated derivatives. The regioselectivity of this reaction is influenced by both steric and electronic factors. Generally, the N1 position is sterically more accessible. The electron-withdrawing nature of the pyridine ring at the C3 position of the pyrazole influences the acidity of the N-H proton and the nucleophilicity of the adjacent nitrogen atoms.

This protocol focuses on a common and effective method for N-alkylation using a strong base and an alkyl halide in an aprotic polar solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol describes a general and widely used method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in anhydrous N,N-dimethylformamide (DMF).

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to separate the regioisomers and obtain the desired N-alkylated product(s).

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of pyrazole derivatives with heteroaryl substituents, which can serve as a guide for the N-alkylation of this compound.

| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio |

| 1 | 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Methyl iodide | NaH | THF | RT | 12 | >95 | >20:1 |

| 2 | 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | RT | 4 | 56 (total) | 2.5:1 |

| 3 | 3-(Trifluoromethyl)-1H-pyrazole derivative | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | Mixture | 1:1 |

| 4 | 3-(Trifluoromethyl)-1H-pyrazole derivative | Ethyl iodoacetate | NaH | DME | RT | - | - | Selective for one isomer |

Note: The yields and regioisomeric ratios are highly dependent on the specific substrate and reaction conditions. For this compound, the N1 isomer is generally expected to be the major product under these conditions due to lesser steric hindrance.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Factors influencing the regioselectivity of N-alkylation.

Synthesis and SAR Studies of 4-(1H-Pyrazol-3-yl)Pyridine Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 4-(1H-pyrazol-3-yl)pyridine analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors. The following sections offer a comprehensive guide, including synthetic methodologies, quantitative SAR data, and visual workflows to facilitate research and development in this area.

Introduction

The this compound scaffold is a key pharmacophore found in numerous biologically active molecules. Its unique structural and electronic properties allow for diverse interactions with various biological targets, most notably protein kinases. Aberrant kinase activity is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of drug discovery.[1] SAR studies of this compound analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of these analogs and presents SAR data for their activity against c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1]

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of synthesized this compound analogs against JNK3 and p38 kinases. The data highlights the impact of substitutions on the pyridine and pyrazole rings on inhibitory potency and selectivity.

| Compound | X | R¹ | JNK3 IC₅₀ (μM) | p38 IC₅₀ (μM) |

| 12 | H | H | 0.160 | >20 |

| 13 | Cl | H | 0.080 | >20 |

| 14 | Cl | Me | 0.120 | >20 |

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1][2]

Experimental Protocols

General Synthetic Scheme

A common synthetic route to this compound analogs involves a Suzuki coupling reaction to introduce the pyrazole moiety, followed by N-alkylation and substitution on the pyridine ring.[1]

Caption: General synthetic pathway for this compound analogs.

Detailed Synthetic Protocol for Compound 13 (X=Cl, R¹=H)

This protocol is adapted from the synthesis of similar pyridine analogs.[1]

Step 1: Suzuki Coupling

-

To a solution of 2,5-dichloro-4-iodopyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).

-

A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added to the mixture.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the coupled product.

Step 2: Boc Deprotection

-

The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

An acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the desired this compound analog (Compound 13).

Protocol for Kinase Inhibition Assay (JNK3)

The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against JNK3.

-

Reagents and Materials:

-

Recombinant human JNK3 enzyme

-

ATP

-

Substrate peptide (e.g., GST-c-Jun)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized inhibitor compounds dissolved in DMSO

-

³²P-γ-ATP or a fluorescence-based detection reagent

-

96-well plates

-

-

Procedure:

-

The kinase reaction is typically performed in a final volume of 25-50 µL in a 96-well plate.

-